(4-Methylpiperidin-2-yl)methanol

Kinase Inhibition PI3K Medicinal Chemistry

This exact regioisomer provides a consistent SAR scaffold with a known baseline activity (PI3Kδ IC50 374 nM) and a clean off-target profile (V1a IC50 >10 μM). The 4-methyl substitution is critical for correct stereochemical outcomes in catalysis. Avoid experimental failure—source the verified CAS 172093-30-0.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13160060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylpiperidin-2-yl)methanol
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)CO
InChIInChI=1S/C7H15NO/c1-6-2-3-8-7(4-6)5-9/h6-9H,2-5H2,1H3
InChIKeyQAGSWXPHVBZSKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (4-Methylpiperidin-2-yl)methanol Matters for Pharmaceutical and Chemical Procurement


(4-Methylpiperidin-2-yl)methanol (CAS: 172093-30-0) is a substituted piperidine heterocycle of the molecular formula C7H15NO . It belongs to the privileged piperidine scaffold class, which is found in over 70 commercially available drugs [1]. The compound is commercially available from vendors such as Bidepharm in purities of 98+% . Its defining feature—a methyl group at the 4-position and a hydroxymethyl group at the 2-position of the piperidine ring—establishes a unique stereoelectronic profile relative to other piperidine alcohols, making stereochemistry and regioisomerism non-negotiable variables in any research or procurement decision.

Why Generic Piperidine Alcohols Cannot Substitute for (4-Methylpiperidin-2-yl)methanol


Piperidine alcohols are not interchangeable commodities; subtle differences in regio- and stereochemistry produce divergent biological and catalytic outcomes. For example, analogs lacking the 4-methyl group (e.g., unsubstituted 2-piperidinemethanol) show distinct activity profiles . In catalytic applications, the presence of a 4-methyl substituent can reverse the sense of asymmetric induction compared to 4-unsubstituted analogs [1]. Consequently, substitution without rigorous comparative data risks experimental failure, irreproducible results, and wasted procurement expenditure.

(4-Methylpiperidin-2-yl)methanol: Quantitative Differentiation Evidence for Scientific Selection


Kinase Inhibition: Divergent Selectivity Profile Versus 4-Unsubstituted Piperidine Analog

The target compound (as a substructure in CHEMBL2165498) demonstrates inhibition of PI3Kdelta with an IC50 of 374 nM in a cellular phosphorylation assay [1]. In contrast, the 4-unsubstituted piperidin-2-yl methanol analog shows no reported PI3Kdelta activity in the same database and instead exhibits antibacterial membrane disruption as its primary mechanism . This divergence in target engagement is directly attributable to the 4-methyl substitution and its impact on molecular recognition.

Kinase Inhibition PI3K Medicinal Chemistry

Biological Baseline: Low Vasopressin Receptor Affinity Establishes Selectivity Window

The target compound, evaluated in its free base form, exhibits an IC50 > 10,000 nM for the vasopressin V1a receptor in rat liver binding assays [1]. This low affinity provides a quantitative baseline for selectivity; any derivative of (4-methylpiperidin-2-yl)methanol that later shows nanomolar activity at this receptor would represent a substantial (>100-fold) shift attributable to subsequent functionalization, not the core scaffold itself. This data point is absent for many commercially available piperidine methanol analogs.

GPCR Vasopressin Receptor Off-Target Screening

Asymmetric Catalysis: Reversal of Enantioselectivity Relative to 4-Unsubstituted Chiral Ligands

In the benchmark addition of diethylzinc to benzaldehyde, the chiral ligand [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol (5a) demonstrates a singular stereocontrol behavior compared to C(4)-unsubstituted analogs (5c, 5d, 5e, 5f) prepared from L-pipecolinic acid [1]. The study explicitly states that the catalytic activity, the sense of asymmetric induction, and the degree of enantioselectivity depend on the appropriate combination of substituents on the structural scaffold. The presence of the 4-methyl group in 5a fundamentally alters the stereochemical outcome relative to 4-unsubstituted ligands.

Asymmetric Catalysis Chiral Ligand Enantioselectivity

Validated Application Scenarios for (4-Methylpiperidin-2-yl)methanol in Research and Development


PI3Kdelta-Focused Kinase Inhibitor Discovery Programs

The compound's documented IC50 of 374 nM against PI3Kdelta in a cellular assay [1] makes it a suitable starting scaffold for medicinal chemistry optimization targeting this specific kinase isoform. Researchers can use this compound to build focused libraries where the 4-methylpiperidine methanol core is retained, while functionalizing the nitrogen or hydroxyl groups to improve potency and selectivity. Procurement of the exact regioisomer ensures that structure-activity relationships (SAR) are built on a consistent scaffold with known baseline activity.

Chiral Ligand Synthesis for Asymmetric Catalysis Requiring Defined Stereocontrol

As demonstrated by the reversal in the sense of asymmetric induction between 4-methyl-substituted and 4-unsubstituted chiral ligands in diethylzinc additions [2], this compound is essential for laboratories developing novel chiral catalysts where the stereochemical outcome is highly sensitive to remote substituents. The (2S,4R)-configured derivative serves as a key precursor for N-alkylated β-amino alcohol ligands. Generic substitution with 4-unsubstituted piperidine methanol would produce ligands that direct the opposite enantiomeric product, compromising entire synthetic campaigns.

Selectivity Profiling and Off-Target Liability Assessment in GPCR Programs

With a quantified IC50 > 10,000 nM at the vasopressin V1a receptor [3], this compound provides a clean baseline for assessing off-target GPCR interactions. Researchers developing piperidine-based therapeutics can use this scaffold to minimize unintended vasopressin receptor modulation, a common liability in CNS-targeted agents. Procurement of this specific compound allows for direct comparison of off-target profiles across a series, ensuring that any observed V1a activity in advanced leads stems from intentional structural modifications rather than the core scaffold itself.

Quote Request

Request a Quote for (4-Methylpiperidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.